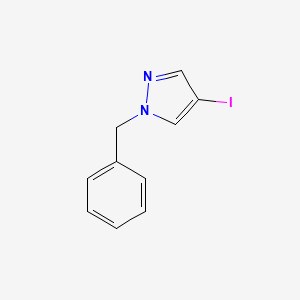

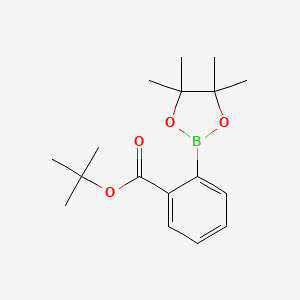

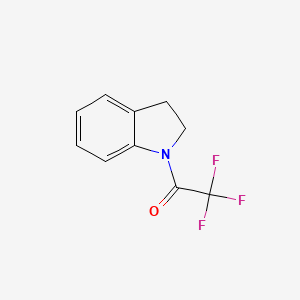

![molecular formula C15H20N4S B1275588 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 669748-48-5](/img/structure/B1275588.png)

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented, with studies highlighting their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

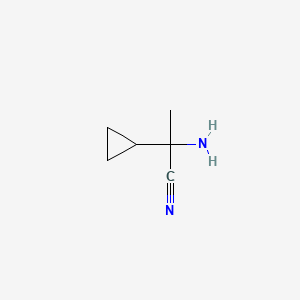

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, often starting with the cyclization of various precursors such as dithiocarbazinate or thiosemicarbazides, followed by condensation or intramolecular cyclization to introduce various substituents . For example, the synthesis of a similar compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . These studies provide detailed information on the geometry, hydrogen bonding, and tautomeric states of the compounds. For instance, the presence of thiol-thione tautomerism is a common feature in these molecules, which can be analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and the presence of various substituents. The thiol-thione tautomerism plays a significant role in the chemical behavior of these compounds . Additionally, the presence of allyl groups can introduce the possibility of further chemical transformations through reactions such as allylic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are typically characterized using a combination of experimental techniques and theoretical calculations . These properties are crucial for understanding the compound's potential applications, especially in biological contexts. For example, the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis provide insights into the reactivity and interaction of the compound with biological targets .

Applications De Recherche Scientifique

Synthesis and Structural Applications

Synthesis of Schiff Bases : A study by Mobinikhaledi et al. (2010) explored the synthesis of Schiff bases containing the 1,2,4-triazole ring, crucial in developing various organic compounds with potential industrial and pharmaceutical applications. Mobinikhaledi et al., 2010.

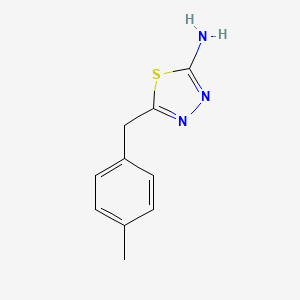

Corrosion Inhibition : Orhan et al. (2012) studied the use of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion in mild steel, demonstrating its potential in protecting metal surfaces in industrial applications. Orhan et al., 2012.

Chemical Structure Analysis : Research by Kaldrikyan et al. (2013) focused on the synthesis of new 1,2,4-triazole-3-thiol derivatives to investigate the relationship between chemical structure and antitumor activity, highlighting the compound's significance in medicinal chemistry research. Kaldrikyan et al., 2013.

Biological and Pharmacological Studies

DNA Methylation Inhibitors : Hakobyan et al. (2017) synthesized novel DNA methylation inhibitors from 1,2,4-triazole-3-thiols, indicating their potential in cancer treatment by modulating gene expression. Hakobyan et al., 2017.

Antimicrobial Activities : Bayrak et al. (2009) investigated 1,2,4-triazoles for their antimicrobial activities, suggesting their use in developing new antimicrobial agents. Bayrak et al., 2009.

Anti-Inflammatory Properties : A study by Arustamyan et al. (2021) synthesized 1,2,4-triazole-3-thiols with anti-inflammatory properties, providing insights into developing new anti-inflammatory drugs. Arustamyan et al., 2021.

Anticancer Research : Šermukšnytė et al. (2022) explored the effects of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, shedding light on their potential as anticancer agents. Šermukšnytė et al., 2022.

Cholinesterase Inhibitors : Research by Arfan et al. (2018) involved studying 1,2,4-triazole-3-thiols as cholinesterase inhibitors, indicating their potential in treating neurodegenerative diseases like Alzheimer's. Arfan et al., 2018.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[4-(diethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGPQLCQEQJMOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396668 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669748-48-5 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

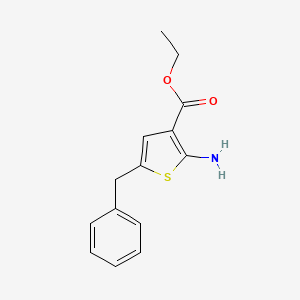

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)